The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a complex heterocyclic organic molecule that incorporates several distinct structural motifs, including a 1,3,4-thiadiazole ring, a piperidine ring, and a furan ring. This combination of rings contributes to its unique chemical properties and potential biological activities. The IUPAC name for this compound is 1,3-benzothiazol-6-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone, and its molecular formula is with a molecular weight of .
This compound falls under the category of thiadiazole derivatives, which are known for their diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in their structure. The presence of the piperidine and furan rings further classifies this compound as a potentially bioactive molecule in medicinal chemistry.
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone typically involves several key steps:
These synthetic routes allow for the efficient construction of this complex molecule while maintaining high yields.
The molecular structure of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone features multiple functional groups that contribute to its reactivity and biological activity. Key structural components include:
The compound's InChI representation is InChI=1S/C19H16N4O2S2/c24-19(13-3-4-14-16(10-13)26-11-20-14)23-7-5-12(6-8-23)17-21-22-18(27-17)15-2-1-9-25-15/h1-4,9-12H,5-8H2, which provides detailed information about its atomic connectivity .
The chemical reactivity of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone can be influenced by its structural components. Common reactions for thiadiazole derivatives include:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
While specific mechanisms for (4-((1,3,4-Thiadiazol-2-yloxy)piperidin -1 -yl)(furan -2 -yl)methanone are not extensively documented, it is known that 1,3,4-thiadiazole derivatives can disrupt DNA replication processes. This disruption allows these compounds to inhibit the replication of both bacterial and cancer cells effectively . The interaction with biological targets may involve binding to enzymes or receptors critical for cell proliferation.
The compound (4 -((1 ,3 ,4 -Thiadiazol -2 -yl)oxy)piperidin -1 -yl)(furan -2 -yl)methanone has potential applications in various scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its significance in drug discovery and development.
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: